4-ethyl-4-hydroxy-7,8-dihydro-1H-pyrano[3,4-f]indolizine-3,6,10(4H)-trione
Overview
Description
“4-ethyl-4-hydroxy-7,8-dihydro-1H-pyrano[3,4-f]indolizine-3,6,10(4H)-trione” is a key intermediate for the synthesis of camptothecin analogs . It is a semi-saturated cyclic/semi-saturated fused ring compound .
Synthesis Analysis
A practical asymmetric synthesis of this compound was developed . Commercially available citrazinic acid is converted in four steps into the 2-chloro-6-methoxypyridine . An ortho-directed metalation followed by reaction with a formamide produces an aldehyde with the required 2,3,4,6-substituted pyridine with high regioselectivity .Molecular Structure Analysis
The molecular formula of this compound is C13H13NO5 . Its average mass is 263.246 Da and its monoisotopic mass is 263.079376 Da .Chemical Reactions Analysis
After refunctionalization of the aldehyde, the chloropyridine is converted into an ester by a facile palladium-mediated carbonylation reaction . Wittig reaction and racemic osmylation produce the diol 16 which is resolved by an efficient lipase resolution to an ee > 99%, and a one-pot recycle of the unwanted diol enantiomer was developed .Physical and Chemical Properties Analysis
This compound has a density of 1.5±0.1 g/cm3 . Its boiling point is 666.6±55.0 °C at 760 mmHg . The vapor pressure is 0.0±4.6 mmHg at 25°C . The enthalpy of vaporization is 112.2±6.0 kJ/mol . The flash point is 357.0±31.5 °C . The index of refraction is 1.637 .Scientific Research Applications
Asymmetric Synthesis and Camptothecin Analogs
- A key application of 4-ethyl-4-hydroxy-7,8-dihydro-1H-pyrano[3,4-f]indolizine-3,6,10(4H)-trione is in the practical asymmetric synthesis of S-enantiomers, serving as an intermediate for camptothecin analogs. This process involves commercially available citrazinic acid converted through multiple steps into specific intermediates, ultimately yielding a product with high enantiomeric excess. This synthesis is crucial for the production of various camptothecin analogs, which have significant implications in medicinal chemistry (Henegar et al., 1997).
Catalytic Asymmetric Synthesis
- Another significant application is in catalytic asymmetric synthesis. This involves an asymmetric α-hydroxylation step using a guanidine-urea bifunctional organocatalyst. This method is applied in the synthesis of (20S)-camptothecin analogues, highlighting its importance in the field of asymmetric catalysis and pharmaceutical synthesis (Watanabe et al., 2014).
Versatility in Chemical Reactions
- The versatility of this compound is also demonstrated in its ability to form various derivatives. For example, its reaction with different nucleophilic reagents can produce a range of derivatives like diazanaphthalene, pyrano-pyrazole, and pyrano-pyridine derivatives, showcasing its flexibility and utility in synthetic organic chemistry (Harb et al., 1989).
Structural and Analytical Chemistry
- In structural chemistry, derivatives of this compound have been studied for their molecular geometry and electronic structure. These studies provide insights into the planarity and bonding characteristics of these molecules, which are important for understanding their chemical behavior and potential applications (Kakehi et al., 1997).
Mechanism of Action
While the specific mechanism of action for this compound is not mentioned in the search results, it is known that it is a key intermediate for the synthesis of camptothecin analogs . Camptothecin analogs are known to inhibit tumor growth by interfering with the proliferation and division of tumor cells by interacting with DNA .
Properties
IUPAC Name |
4-ethyl-4-hydroxy-7,8-dihydro-1H-pyrano[3,4-f]indolizine-3,6,10-trione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO5/c1-2-13(18)8-5-9-10(15)3-4-14(9)11(16)7(8)6-19-12(13)17/h5,18H,2-4,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGKWOGMVAOYVSJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(C2=C(COC1=O)C(=O)N3CCC(=O)C3=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90326908 | |
Record name | 4-ethyl-4-hydroxy-7,8-dihydro-1H-pyrano[3,4-f]indolizine-3,6,10(4H)-trione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90326908 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10298-40-5 | |
Record name | 4-ethyl-4-hydroxy-7,8-dihydro-1H-pyrano[3,4-f]indolizine-3,6,10(4H)-trione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90326908 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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